4-Amino-2-chloro-3-nitropyridine
Overview
Description
4-Amino-2-chloro-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H4ClN3O2 It is characterized by a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and a nitro group at the 3-position
Scientific Research Applications
4-Amino-2-chloro-3-nitropyridine is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Future Directions
The future directions of 4-Amino-2-chloro-3-nitropyridine research could involve its use in the synthesis of new pharmaceutical compounds. For instance, it could be used in the development of new treatments for proliferative disorders and other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated . Additionally, new methods for its synthesis could be explored to improve efficiency and yield .
Mechanism of Action
Target of Action
4-Amino-2-chloro-3-nitropyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .
Mode of Action
The compound acts as an intermediate in the synthesis of various derivatives. For instance, it can act as the intermediate in the synthesis of 5-amino-azaoxindole derivatives . It has also been demonstrated to function as the intermediate in the synthesis of 1-deaza-6-methylthiopurine ribonucleoside, which is proved to exhibit cytotoxicity .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the final products synthesized using it as an intermediate. For example, in the synthesis of 5-amino-azaoxindole derivatives, it may affect the pathways related to the biological activities of these derivatives .
Pharmacokinetics
The pharmacokinetics of this compound would depend on the specific derivative being synthesized. It is soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the final products synthesized using it as an intermediate. For instance, it has been demonstrated to function as the intermediate in the synthesis of 1-deaza-6-methylthiopurine ribonucleoside, which exhibits cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-3-nitropyridine typically involves the nitration of 4-amino-2-chloropyridine. One common method includes dissolving 4-amino-2-chloropyridine in concentrated sulfuric acid, followed by the addition of red fuming nitric acid at low temperatures. The reaction mixture is then stirred and neutralized to precipitate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Amino-2-chloro-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 4-Nitroso-2-chloro-3-nitropyridine or 4-Nitro-2-chloro-3-nitropyridine.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-3-nitropyridine
- 4-Amino-2-chloropyridine
- 3-Nitropyridine
Uniqueness
4-Amino-2-chloro-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQAWJXOYURKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450015 | |
Record name | 4-Amino-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2789-25-5 | |
Record name | 4-Amino-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-nitropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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